N-Methyl-2-(quinolin-8-yl)ethan-1-amine
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Overview
Description
N-Methyl-2-(quinolin-8-yl)ethan-1-amine is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system attached to an ethanamine moiety, which is further substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-(quinolin-8-yl)ethan-1-amine typically involves the reaction of quinoline derivatives with appropriate amine precursors. One common method involves the alkylation of 8-aminoquinoline with N-methyl-2-chloroethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques. The use of catalysts and automated systems helps in achieving efficient and cost-effective production .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-2-(quinolin-8-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The ethanamine moiety can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted ethanamine derivatives .
Scientific Research Applications
N-Methyl-2-(quinolin-8-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of functional materials and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of N-Methyl-2-(quinolin-8-yl)ethan-1-amine involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can bind to enzymes and receptors, modulating their activity and resulting in various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
8-Aminoquinoline: Lacks the N-methyl and ethanamine substituents.
N-Methylquinoline: Similar but without the ethanamine moiety.
Uniqueness
N-Methyl-2-(quinolin-8-yl)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the N-methyl and ethanamine groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H14N2 |
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Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-methyl-2-quinolin-8-ylethanamine |
InChI |
InChI=1S/C12H14N2/c1-13-9-7-11-5-2-4-10-6-3-8-14-12(10)11/h2-6,8,13H,7,9H2,1H3 |
InChI Key |
FVNQXKLDLURWHB-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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